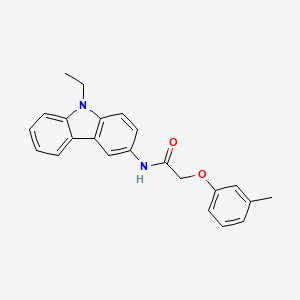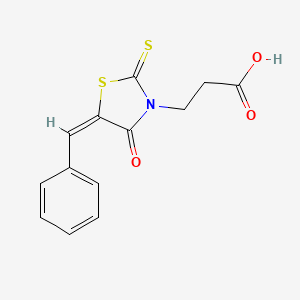methanone](/img/structure/B11618045.png)
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona es un complejo compuesto orgánico que presenta un anillo de pirazol sustituido con un grupo butilo, un grupo hidroxilo, un grupo trifluorometilo y una porción de ciclopropilmetanona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona típicamente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Un enfoque común implica la ciclización de un derivado de hidrazina adecuado con una β-dicetona para formar el anillo de pirazol. El grupo trifluorometilo se puede introducir mediante sustitución nucleofílica usando un agente trifluorometilante como el yoduro de trifluorometilo. El grupo butilo generalmente se introduce mediante reacciones de alquilación, mientras que el grupo hidroxilo se puede agregar mediante reacciones de hidroxilación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores más eficientes, condiciones de reacción mejoradas y procesos escalables. La química de flujo continuo y otras técnicas avanzadas también se pueden emplear para mejorar la eficiencia y la seguridad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El grupo hidroxilo se puede oxidar a un grupo carbonilo utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: El grupo carbonilo en la porción de ciclopropilmetanona se puede reducir a un grupo hidroxilo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución nucleofílica, donde se puede reemplazar por otros nucleófilos en condiciones adecuadas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo
Reducción: Borohidruro de sodio, hidruro de litio y aluminio
Sustitución: Yoduro de trifluorometilo, nucleófilos
Productos principales
Oxidación: Formación de derivados carbonílicos
Reducción: Formación de derivados hidroxílicos
Sustitución: Formación de derivados de pirazol sustituidos
Aplicaciones Científicas De Investigación
Química
En química, 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona se utiliza como un bloque de construcción para la síntesis de moléculas más complejas. Sus características estructurales únicas lo convierten en un valioso intermedio en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Su similitud estructural con compuestos bioactivos conocidos sugiere que puede exhibir propiedades farmacológicas interesantes, como actividad antiinflamatoria o anticancerígena.
Medicina
En química medicinal, 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona se investiga por su potencial como fármaco candidato. Su capacidad para interactuar con objetivos biológicos, como enzimas o receptores, lo convierte en un compuesto líder prometedor para el desarrollo de nuevos terapéuticos.
Industria
En la industria, este compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y revestimientos. Sus propiedades únicas, como la estabilidad térmica y la resistencia química, lo hacen adecuado para diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometilo mejora la lipofilia del compuesto, permitiéndole penetrar fácilmente las membranas celulares y alcanzar sus sitios objetivo. El grupo hidroxilo puede formar enlaces de hidrógeno con residuos de aminoácidos en el sitio activo de las enzimas, mientras que la porción de ciclopropilmetanona puede interactuar con bolsillos hidrofóbicos, estabilizando el complejo compuesto-enzima. Estas interacciones pueden modular la actividad de la enzima diana, lo que lleva al efecto biológico deseado.
Comparación Con Compuestos Similares
Compuestos similares
- 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona
- [3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]etanona
- [3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-il]propanona
Unicidad
La singularidad de 3-butil-5-hidroxi-5-(trifluorometil)-4,5-dihidro-1H-pirazol-1-ilmetanona radica en su combinación específica de sustituyentes, que confieren propiedades fisicoquímicas distintas. La presencia del grupo trifluorometilo mejora su lipofilia y estabilidad metabólica, mientras que la porción de ciclopropilmetanona proporciona rigidez y volumen estérico, influyendo en su interacción con objetivos biológicos. Estas características lo convierten en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Fórmula molecular |
C12H17F3N2O2 |
|---|---|
Peso molecular |
278.27 g/mol |
Nombre IUPAC |
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-cyclopropylmethanone |
InChI |
InChI=1S/C12H17F3N2O2/c1-2-3-4-9-7-11(19,12(13,14)15)17(16-9)10(18)8-5-6-8/h8,19H,2-7H2,1H3 |
Clave InChI |
RIGMJYSSYZXHEY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4,6-Trichlorophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11617964.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617972.png)

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11617988.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
![2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol](/img/structure/B11618003.png)
![diethyl (2Z)-5-amino-2-(4-hydroxybenzylidene)-7-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11618006.png)
![N-[2-methyl-4-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)phenyl]furan-2-carboxamide](/img/structure/B11618015.png)
![(2E)-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide](/img/structure/B11618023.png)
![4-{5-(4-fluorophenyl)-2-oxo-3-[(4-sulfamoylphenyl)amino]-2,5-dihydro-1H-pyrrol-1-yl}benzenesulfonamide](/img/structure/B11618025.png)
![1-[1-(2-chlorophenyl)-5-ethoxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11618036.png)

